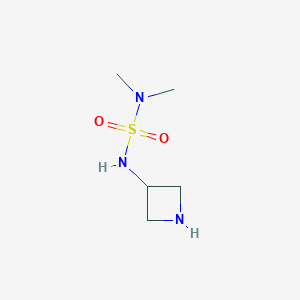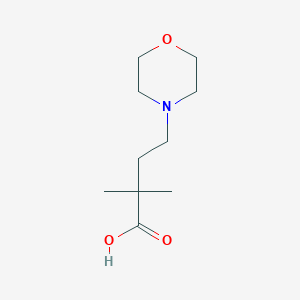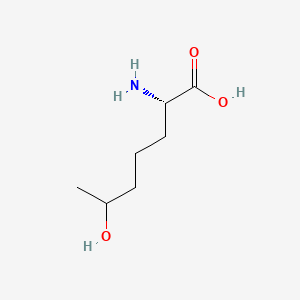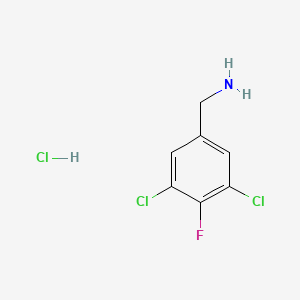![molecular formula C16H31N3O3 B15312123 Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate](/img/structure/B15312123.png)
Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds. The presence of both piperazine and piperidine rings in its structure makes it a versatile intermediate in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-(piperidin-4-yloxy)ethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Introduction of various alkyl or aryl groups.
Applications De Recherche Scientifique
Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate is unique due to the presence of both piperazine and piperidine rings, which provide a distinct set of chemical properties and biological activities.
Propriétés
Formule moléculaire |
C16H31N3O3 |
|---|---|
Poids moléculaire |
313.44 g/mol |
Nom IUPAC |
tert-butyl 4-(2-piperidin-4-yloxyethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O3/c1-16(2,3)22-15(20)19-10-8-18(9-11-19)12-13-21-14-4-6-17-7-5-14/h14,17H,4-13H2,1-3H3 |
Clé InChI |
IORFCCPTQWSCMX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


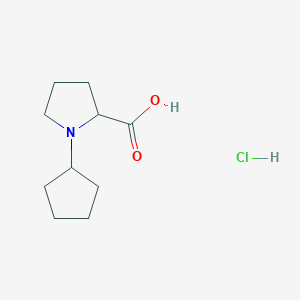
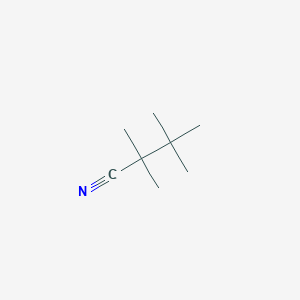

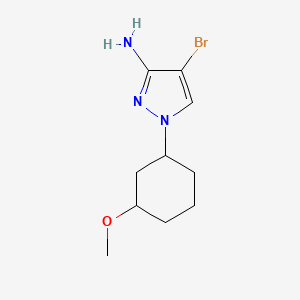
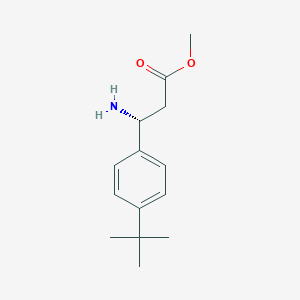
![5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B15312072.png)
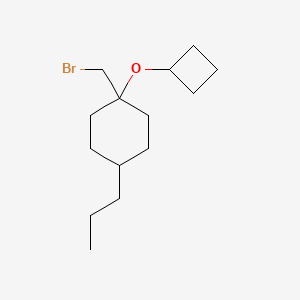
![9-(Methylimino)-1-oxa-9l6-thia-4-azaspiro[5.5]undecane 9-oxide](/img/structure/B15312090.png)
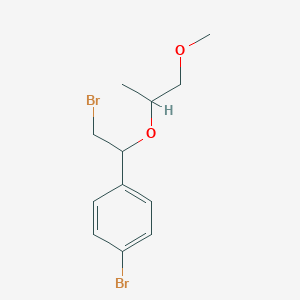
![4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15312106.png)
